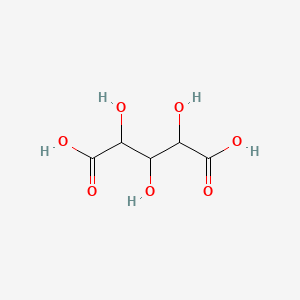

2,3,4-Trihydroxypentanedioic acid

Description

The exact mass of the compound this compound is 180.02700259 g/mol and the complexity rating of the compound is 168. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287981. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trihydroxypentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTTZSYLTYJCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964118 | |

| Record name | Pentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-31-3, 6703-05-5 | |

| Record name | Pentaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6703-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arabinaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTU7SUL664 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Stereoisomers of 2,3,4-Trihydroxypentanedioic Acid for Researchers and Drug Development Professionals

Introduction: 2,3,4-Trihydroxypentanedioic acid, a five-carbon dicarboxylic acid, possesses a structurally rich stereochemistry due to its three chiral centers. The spatial arrangement of the hydroxyl groups along its carbon backbone gives rise to four distinct stereoisomers. These isomers, often derived from the oxidation of pentose sugars, exhibit unique physical properties and biological activities, making them of significant interest in various fields, including medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the stereoisomers of this compound, detailing their structures, properties, and synthesis.

The Four Stereoisomers of this compound

This compound has a molecular formula of C₅H₈O₇ and contains three chiral centers at carbons 2, 3, and 4. Due to the symmetry of the molecule, with identical carboxyl groups at both ends, there are a total of four stereoisomers. These consist of one pair of enantiomers and two meso compounds.

The stereoisomers are commonly named based on the pentose sugar from which they can be synthesized:

-

D-Arabinaric acid and L-Arabinaric acid : This pair of enantiomers are chiral and optically active.

-

Ribaric acid : A meso compound that is achiral and therefore optically inactive.

-

Xylaric acid : Another meso compound that is also achiral and optically inactive.[1]

Meso compounds, despite having chiral centers, are achiral overall due to an internal plane of symmetry.[2]

Physicochemical Properties

The distinct spatial arrangements of the hydroxyl groups in each stereoisomer lead to differences in their physical properties, such as melting point and specific rotation. The specific rotation is a key measure of a chiral compound's ability to rotate plane-polarized light.[3] Enantiomers rotate light to an equal extent but in opposite directions, while meso compounds do not rotate plane-polarized light.[4]

| Stereoisomer | Structure (Fischer Projection) | IUPAC Name | Stereochemical Relationship | Melting Point (°C) | Specific Rotation ([α]D) |

| D-Arabinaric acid |  | (2S,3R,4S)-2,3,4-Trihydroxypentanedioic acid | Enantiomer of L-Arabinaric acid | 157-158 | +22.5° (c=2, H₂O) |

| L-Arabinaric acid |  | (2R,3S,4R)-2,3,4-Trihydroxypentanedioic acid | Enantiomer of D-Arabinaric acid | 157-158 | -22.5° (c=2, H₂O) |

| Ribaric acid |  | (2R,3S,4S)-2,3,4-Trihydroxypentanedioic acid | Meso compound | 125-126 | 0° |

| Xylaric acid |  | (2S,3R,4R)-2,3,4-Trihydroxypentanedioic acid | Meso compound | 152-153 | 0° |

Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

Experimental Protocols: Synthesis of Stereoisomers

The most common method for synthesizing the stereoisomers of this compound is through the nitric acid oxidation of the corresponding pentose sugars.[5][6] This method involves the oxidation of both the terminal aldehyde and the primary alcohol groups of the pentose to carboxylic acids.[1]

General Protocol for Nitric Acid Oxidation of Pentoses

Materials:

-

Parent pentose (D-Arabinose, L-Arabinose, D-Ribose, or D-Xylose)

-

Concentrated Nitric Acid (e.g., 70%)

-

Distilled water

-

Sodium nitrite (optional, as a catalyst)

-

Ice bath

-

Heating mantle or water bath

-

Round-bottom flask

-

Reflux condenser

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen pentose sugar in a minimal amount of water.

-

Addition of Nitric Acid: Cool the flask in an ice bath and slowly add concentrated nitric acid to the sugar solution with constant stirring. A small amount of sodium nitrite can be added to initiate the reaction.

-

Oxidation Reaction: After the initial vigorous reaction subsides, gently heat the mixture using a water bath or heating mantle. The reaction temperature and time will vary depending on the specific pentose being oxidized. The reaction is typically maintained at a temperature between 50-70°C for several hours.

-

Monitoring the Reaction: The reaction progress can be monitored by the cessation of the evolution of nitrogen oxide gases (brown fumes).

-

Removal of Nitric Acid: Once the reaction is complete, the excess nitric acid and water are removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting syrup or solid is then subjected to purification. This often involves repeated evaporation with water to remove residual nitric acid, followed by crystallization from a suitable solvent system, such as aqueous ethanol.

-

Characterization: The final product is dried and characterized by its melting point, optical rotation, and spectroscopic methods (e.g., NMR, IR) to confirm its identity and purity.

This general protocol can be adapted for the synthesis of each specific stereoisomer by starting with the appropriate pentose sugar.[5]

Conclusion

The four stereoisomers of this compound—D-arabinaric acid, L-arabinaric acid, ribaric acid, and xylaric acid—present a fascinating case study in stereochemistry. Their distinct three-dimensional structures give rise to unique physicochemical properties. Understanding these differences is crucial for their application in various scientific and industrial domains. The well-established synthetic route from readily available pentose sugars provides a reliable method for obtaining these valuable compounds for further research and development. This guide serves as a foundational resource for professionals seeking to explore the potential of these stereoisomers in their work.

References

- 1. Aldaric acid - Wikipedia [en.wikipedia.org]

- 2. Aldaric Acid | bartleby [bartleby.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. "XYLARIC ACID, D-ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L" by Michael Raymond Hinton [scholarworks.umt.edu]

- 6. XYLARIC ACID, D–ARABINARIC ACID (D-LYXARIC ACID), L-ARABINARIC ACID (L-LYXARIC ACID), AND RIBARIC ACID-1,4-LACTONE; SYNTHESIS AND ISOLATION – SYNTHESIS OF POLYHYDROXYPOLYAMIDES THEREFROM | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide on 2,3,4-Trihydroxypentanedioic Acid: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxypentanedioic acid, a polyhydroxy dicarboxylic acid, is a molecule of increasing interest due to its potential applications in various scientific fields. This technical guide provides a comprehensive overview of the current understanding of its natural sources and biosynthetic pathways. While direct evidence of its widespread natural occurrence remains limited, its chemical identity as an aldaric acid derivative of pentose sugars, specifically ribose and arabinose, provides a strong foundation for exploring its origins in biological systems. This document details the theoretical biosynthetic routes from these pentose precursors, discusses the classes of enzymes potentially involved, and outlines experimental protocols for its isolation and characterization.

Introduction

This compound, also known by its synonyms pentaric acid, ribaric acid, and arabinaric acid, is a C5 sugar acid.[1] Its structure, featuring multiple hydroxyl groups and two carboxylic acid functionalities, imparts unique chemical properties that make it a subject of interest for applications such as a modifier in drug delivery systems.[2][3] Despite its commercial availability and synthetic routes, a thorough understanding of its natural distribution and biological synthesis is crucial for unlocking its full potential, particularly in the realms of biotechnology and pharmaceutical development. This guide aims to consolidate the available information and provide a framework for future research into this intriguing molecule.

Natural Sources

Direct documented evidence of the widespread natural occurrence of this compound in specific organisms is currently scarce in publicly available scientific literature. However, its close relationship to the pentose sugars D-ribose and L-arabinose strongly suggests its potential presence in biological systems where these sugars are metabolized.

The catabolism of L-arabinose, a component of plant polysaccharides like hemicellulose and pectin, is well-documented in various bacteria and fungi.[4][5][6][7] Similarly, D-ribose is a fundamental component of nucleic acids and is central to cellular metabolism. While the primary metabolic fates of these pentoses typically involve conversion to intermediates of the pentose phosphate pathway or other central metabolic routes, the possibility of oxidative pathways leading to the formation of their corresponding aldaric acids exists.

One high-level study on the origin of intermediary metabolism lists "2-Carboxy-2,3,4-trihydroxy-pentanedioic acid" as a molecule of interest within the context of the citric acid cycle, although specific details on its formation or natural abundance are not provided.[8] Further research, employing sensitive analytical techniques, is required to definitively identify and quantify this acid in various biological matrices.

Biosynthesis

While a dedicated and fully elucidated biosynthetic pathway for this compound has not been described, its formation can be logically inferred from known metabolic pathways and enzyme functionalities. The most plausible route is the oxidation of the pentose sugars D-ribose and L-arabinose.

Theoretical Biosynthetic Pathway: Oxidation of Pentose Sugars

The biosynthesis of this compound is hypothesized to occur via the oxidation of the terminal aldehyde and primary alcohol groups of D-ribose or L-arabinose to carboxylic acids. This conversion would result in the formation of ribaric acid (from ribose) and arabinaric acid (from arabinose), both of which are stereoisomers of this compound.

Caption: Hypothetical biosynthetic pathway of this compound.

Potential Enzymes Involved

The enzymatic machinery capable of catalyzing the dual oxidation of a pentose sugar to an aldaric acid is likely to involve one or more oxidoreductases.

-

Aldose Dehydrogenases: These enzymes are known to oxidize the aldehyde group of aldose sugars. Some aldose dehydrogenases exhibit broad substrate specificity and can act on various hexoses and pentoses.[9] An enzyme with the ability to further oxidize the terminal alcohol group, or a separate enzyme acting on the intermediate aldonic acid, would be required.

-

Aldo-Keto Reductases (AKRs): This superfamily of enzymes catalyzes redox transformations of a wide range of substrates, including sugars.[10] While typically associated with reduction reactions, their catalytic activity can be reversible, and their broad substrate specificity makes them potential candidates for involvement in pentose oxidation.[11][12][13][14]

-

Uronic Acid Pathway Enzymes: The uronic acid pathway is an alternative route for glucose metabolism that involves the oxidation of glucose to glucuronic acid.[15][16][17][18][19] While this pathway primarily deals with hexoses, the enzymes involved in the oxidation steps could potentially exhibit activity towards pentoses under certain conditions, although this is not their primary described function.

Experimental Protocols

The successful isolation and characterization of this compound from natural sources require a combination of robust extraction, separation, and analytical techniques.

Isolation and Extraction from Biological Samples

The following is a generalized protocol for the extraction of polar metabolites, including organic acids, from biological materials.

Table 1: Protocol for Extraction of this compound

| Step | Procedure | Rationale |

| 1. Sample Preparation | Lyophilize (freeze-dry) the biological material (e.g., plant tissue, microbial cell pellet) to remove water. Grind the dried material to a fine powder. | Increases surface area for efficient extraction and prevents degradation. |

| 2. Extraction | Extract the powdered sample with a polar solvent system, such as methanol:water (80:20, v/v) or ethanol:water. Perform extraction at room temperature with agitation for several hours or overnight. | This compound is a polar molecule and will be soluble in polar solvents. |

| 3. Centrifugation | Centrifuge the extract at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet solid debris. | To clarify the extract. |

| 4. Supernatant Collection | Carefully collect the supernatant containing the soluble metabolites. | The supernatant contains the target compound. |

| 5. Solvent Evaporation | Evaporate the solvent from the supernatant under vacuum using a rotary evaporator or a centrifugal evaporator. | To concentrate the sample. |

| 6. Reconstitution | Reconstitute the dried extract in a small volume of a suitable solvent (e.g., water or a mobile phase compatible with the subsequent analytical method). | To prepare the sample for analysis. |

Caption: Workflow for the isolation of this compound.

Analytical Characterization

The identification and quantification of this compound in a complex biological extract require high-resolution analytical methods.

Table 2: Analytical Methods for Characterization

| Method | Principle | Application |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and other chemical properties, followed by detection based on mass-to-charge ratio. | Ideal for the detection and quantification of polar, non-volatile compounds like this compound in complex mixtures. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points, followed by mass-based detection. Requires derivatization of polar compounds to increase their volatility. | Can be used for quantification, but the derivatization step adds complexity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about a molecule based on the magnetic properties of its atomic nuclei. | Used for the unambiguous structural elucidation of the isolated compound. |

Quantitative Data

Currently, there is a lack of published quantitative data on the concentration of this compound in various natural sources. Future research employing the analytical methods described above will be essential to populate this area of knowledge.

Conclusion and Future Perspectives

This compound represents a molecule with untapped potential. While its natural occurrence is not yet widely documented, its chemical relationship with fundamental pentose sugars provides a clear direction for future research. The key priorities for advancing our understanding of this compound include:

-

Systematic Screening: Employing targeted metabolomics to screen a wide range of plant and microbial species for the presence of this compound.

-

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes responsible for the oxidation of pentose sugars to their corresponding aldaric acids.

-

Metabolic Engineering: Leveraging the knowledge of the biosynthetic pathway to engineer microorganisms for the sustainable production of this compound.

Addressing these research gaps will not only enhance our fundamental understanding of cellular metabolism but also pave the way for the development of novel biotechnological and pharmaceutical applications for this versatile molecule.

References

- 1. Pentaric acid | C5H8O7 | CID 109475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,4-TRIHYDROXY-PENTANEDIOIC ACID | 488-31-3 [chemicalbook.com]

- 3. 2,3,4-TRIHYDROXY-PENTANEDIOIC ACID CAS#: 488-31-3 [m.chemicalbook.com]

- 4. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentose degradation in archaea: Halorhabdus species degrade D-xylose, L-arabinose and D-ribose via bacterial-type pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The origin of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Soluble aldose sugar dehydrogenase from Escherichia coli: a highly exposed active site conferring broad substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Substrate Specificity, Inhibitor Selectivity and Structure-Function Relationships of Aldo-Keto Reductase 1B15: A Novel Human Retinaldehyde Reductase | PLOS One [journals.plos.org]

- 13. Aldo-keto reductase - Wikipedia [en.wikipedia.org]

- 14. Substrate specificity and catalytic efficiency of aldo-keto reductases with phospholipid aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 16. koracademy.com [koracademy.com]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

Chemical and physical properties of 2,3,4-trihydroxypentanedioic acid

An In-depth Technical Guide on the Chemical and Physical Properties of 2,3,4-Trihydroxypentanedioic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, more commonly known as tartaric acid, is a white, crystalline organic acid.[1] It is a diprotic, aldaric acid and a dihydroxyl derivative of succinic acid.[1] This alpha-hydroxy-carboxylic acid occurs naturally in many plants, most notably in high concentrations in grapes and tamarinds, but also in bananas, avocados, and citrus fruits.[1] Its salt, potassium bitartrate (commonly known as cream of tartar), develops naturally during the fermentation process of wine.[1]

Tartaric acid is of significant interest in stereochemistry as it possesses two chiral centers, leading to four stereoisomers:

-

L-(+)-tartaric acid ((2R,3R)-tartaric acid): The naturally occurring and most common form.[2][3]

-

D-(-)-tartaric acid ((2S,3S)-tartaric acid): The enantiomer of the L-(+) form.[4]

-

meso-tartaric acid ((2R,3S)-tartaric acid): An achiral diastereomer of the L and D forms, which is optically inactive due to an internal plane of symmetry.[4][5]

-

DL-tartaric acid (Racemic acid): A 1:1 mixture of the L-(+) and D-(-) enantiomers, which is optically inactive.[4][6]

This guide provides a comprehensive overview of the core chemical and physical properties of these isomers, details relevant experimental protocols, and illustrates key relationships and workflows.

Physical and Chemical Properties

The physical and chemical characteristics of tartaric acid isomers vary significantly, particularly their optical activity and melting points. These properties are summarized in the tables below.

Physical Properties

The distinct spatial arrangements of the tartaric acid stereoisomers give rise to different physical properties. The enantiomeric pair, L-(+) and D-(-) tartaric acid, share identical physical properties except for the direction in which they rotate plane-polarized light.[7] The diastereomer, meso-tartaric acid, has distinct physical properties from the enantiomeric pair.[7]

| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid | DL-Tartaric Acid (Racemic) |

| Melting Point (°C) | 169 - 172[1][8] | 169 - 172[1][7] | 165 - 166[1][9] | 206[1][6] |

| Density (g/cm³ at 20°C) | 1.76[2][10] | 1.76[7] | 1.66[7] | 1.79[11] |

| Specific Rotation [α]D20 | +12.0° to +12.7° (c=20 in H₂O)[2][4][7] | -12.0° to -12.7°[4][5] | 0°[4][5] | 0°[4] |

| Solubility in Water ( g/100 mL at 20°C) | 139[7][12] | 139[7] | 125[1][7] | 21[1] |

| Solubility in Ethanol ( g/100 mL at 25°C) | ~33.3 (1g/3mL)[8][12] | Data not specified | Data not specified | 5.01[6] |

Acidity

Tartaric acid is a diprotic acid, meaning it can donate two protons. The acid dissociation constants (pKa) are a measure of its strength in solution.

| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | meso-Tartaric Acid |

| pKa₁ (at 25°C) | 2.89 - 2.98[1][2][7] | 2.98[7][13] | 3.22 - 3.23[1][7] |

| pKa₂ (at 25°C) | 4.34 - 4.40[1][2][7] | 4.34[7][13] | 4.82 - 4.85[1][7] |

Biochemical Role and Metabolism

In its primary natural role, particularly in grapes, tartaric acid is a key component of acidity.[3] This acidity contributes to the taste of wine and, by lowering the pH, creates an environment where many spoilage bacteria cannot survive, thus acting as a preservative.[1]

In humans, the metabolism of tartaric acid is limited. Most of the ingested tartrate is metabolized by bacteria within the gastrointestinal tract.[14][15] Only about 15-20% of consumed tartaric acid is absorbed and excreted unchanged in the urine.[14] At extremely high doses, tartaric acid can function as a muscle toxin by inhibiting the production of malic acid, which can lead to paralysis and death.[1] However, the median lethal dose (LD₅₀) is very high, approximately 7.5 grams/kg for a human, making it safe for use in food products.[1]

Key Experimental Protocols

The characterization of this compound and its isomers relies on several standard analytical techniques.

Determination of Acidity via Potentiometric Titration

This protocol determines the total acidity of a sample, often expressed as tartaric acid.

-

Sample Preparation: Accurately weigh approximately 2 grams of the tartaric acid sample and dissolve it in 40 mL of deionized water.[16] For samples like wine, degas the liquid to remove dissolved CO₂.[17]

-

Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.01 and 7.00).[17] Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized strong base, such as 0.1 N or 1 N sodium hydroxide (NaOH).[16][17] Add the titrant slowly, especially as the pH approaches the equivalence point.

-

Endpoint Determination: The endpoint is reached at a specific pH value, typically pH 8.2 for total acidity in wine.[17] Record the volume of NaOH titrant used.

-

Calculation: The concentration of tartaric acid is calculated based on the stoichiometry of the acid-base reaction. Each milliliter of 1 N NaOH is equivalent to 75.04 mg of C₄H₆O₆.[16]

Measurement of Optical Rotation via Polarimetry

This method is used to measure the specific rotation of chiral isomers.

-

Principle: Polarimetry measures the angle of rotation of plane-polarized light as it passes through a solution containing an optically active compound.[18][19]

-

Sample Preparation: Prepare a solution of the tartaric acid isomer at a known concentration (c), typically in g/mL, using a suitable solvent like water.

-

Instrumentation: Use a polarimeter, which consists of a light source (typically a sodium D-line at 589 nm), a polarizer, a sample cell of a defined path length (l) in decimeters (dm), and an analyzer.[7][20]

-

Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation (α).

-

Calculation: Calculate the specific rotation [α] using Biot's Law: [α] = α / (l × c).[20] The temperature and wavelength used should always be reported with the result.

Separation of Stereoisomers via HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different stereoisomers.

-

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The different stereoisomers interact differently with the chiral environment, leading to different retention times.[21]

-

Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a detector (typically UV) is required.

-

Chromatographic Conditions:

-

Column: A chiral column is essential. Cellulose-based columns, such as a Daicel OJ-H or IF column, are commonly used.[22][23]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and an organic modifier like ethanol or dichloromethane, is often employed.[22][23] A small amount of an organic base (e.g., diethylamine) may be added to improve peak shape.[22]

-

Detection: A UV detector is set to a wavelength where the analyte absorbs, for example, 242 nm for derivatized tartaric acid.[23]

-

-

Procedure: Dissolve the sample in the mobile phase, inject it into the HPLC system, and run the analysis under isocratic conditions. The isomers are identified and quantified based on their retention times and peak areas compared to known standards.

Visualizations

Diagrams are provided below to illustrate the logical relationships between the stereoisomers and a typical experimental workflow.

Caption: Logical relationship between the stereoisomers of tartaric acid.

Caption: Experimental workflow for the separation of tartaric acid isomers via HPLC.

References

- 1. Tartaric acid - Wikipedia [en.wikipedia.org]

- 2. L-Tartaric Acid [drugfuture.com]

- 3. mdpi.com [mdpi.com]

- 4. Tartaric Acid Has A Specific Rotation Of 12.0 [sicesbrasil.com.br]

- 5. Tartaric Acid Has A Specific Rotation Of 12.0 [penangjazz.com]

- 6. chembk.com [chembk.com]

- 7. tsfx.edu.au [tsfx.edu.au]

- 8. L-Tartaric acid | C4H6O6 | CID 444305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 147-73-9 CAS MSDS (MESOTARTARIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Meso-Tartaric acid | C4H6O6 | CID 447315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mpbio.com [mpbio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. diagnosticsolutionslab.com [diagnosticsolutionslab.com]

- 16. fao.org [fao.org]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 21. researchgate.net [researchgate.net]

- 22. CN101393186A - Method for separating and analyzing tartaric acid formoterol chiral isomer by HPLC method - Google Patents [patents.google.com]

- 23. CN109738560B - Method for determining the content of optical isomers of tartaric acid - Google Patents [patents.google.com]

Spectroscopic and Spectrometric Characterization of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2,3,4-Trihydroxypentanedioic acid is a five-carbon dicarboxylic acid with three hydroxyl groups. Its chemical properties are dictated by the presence of these functional groups, making it a highly polar and water-soluble compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈O₇ |

| Molecular Weight | 180.11 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | Pentaric acid, Ribaric acid, Arabinaric acid[1] |

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data from NMR, IR, and Mass Spec analyses of this compound. These predictions are based on the known spectral characteristics of carboxylic acids and polyhydroxylated aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (D₂O, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 4.5 | Multiplet | 3H | H-2, H-3, H-4 |

Note: The protons of the carboxylic acid and hydroxyl groups are typically exchanged with deuterium in D₂O and are therefore not observed.

Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 180 | C-1, C-5 (Carboxylic acids) |

| ~70 - 80 | C-2, C-3, C-4 (CH-OH) |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding and a strong C=O stretching band.[2][3][4]

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3200-3500 | Medium, Broad | O-H stretch (Alcohol) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1210-1320 | Medium | C-O stretch |

| 1000-1200 | Medium | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would likely be performed using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds.

Table 5: Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 179.02 | [M-H]⁻ |

| 161.01 | [M-H-H₂O]⁻ |

| 133.01 | [M-H-CO₂]⁻ |

| 115.00 | [M-H-CO₂-H₂O]⁻ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic and spectrometric analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

-

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Apply a solvent suppression technique to attenuate the residual HDO signal.

-

Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200 ppm, 1024 scans, relaxation delay of 5 s.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the carboxylic acid and hydroxyl groups.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1 mg of the dry sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation patterns to support structural elucidation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the mass spectrometer in negative ion mode.

-

Acquire spectra over a mass range of m/z 50-500.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M-H]⁻ ion (m/z 179.02) and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of an organic acid like this compound.

References

The Enigmatic Molecule: A Technical Guide to the Biological Roles and Metabolic Pathways of 2,3,4-Trihydroxypentanedioic Acid

Disclaimer: The biological roles and metabolic pathways of 2,3,4-trihydroxypentanedioic acid are not well-documented in publicly available scientific literature. This guide presents a summary of the limited existing information and proposes putative metabolic pathways based on the known metabolism of structurally analogous compounds. The experimental protocols and quantitative data presented herein are illustrative examples and should not be considered as established findings. Further research is imperative to elucidate the precise biological significance of this molecule.

Introduction

This compound, also known by its synonyms ribaric acid and arabinaric acid, is a five-carbon sugar acid. Its chemical structure, characterized by a pentanedioic acid backbone with three hydroxyl groups, suggests its potential involvement in various metabolic processes. However, detailed studies elucidating its specific biological functions and metabolic fate are scarce. One notable mention in the literature refers to it as 2-Carboxy-2,3,4-trihydroxy-pentanedioic acid in the context of the primordial origins of intermediary metabolism, hinting at a possible ancestral role in core metabolic pathways.[1] Additionally, a derivative, Pentaric Acid, has been utilized as a modifier for drug delivery systems.

This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound and to propose potential metabolic pathways based on established biochemical principles. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel metabolic pathways and the potential therapeutic applications of this intriguing molecule.

Putative Biological Roles

Given its structural similarity to other sugar acids and dicarboxylic acids, this compound may participate in several biological processes:

-

Intermediary Metabolism: It could serve as a minor intermediate in or a branch point from central carbon metabolism, potentially linking carbohydrate and amino acid metabolic pathways.

-

Detoxification: Like other sugar acids, it might be involved in the glucuronidation pathway, aiding in the solubilization and excretion of xenobiotics and endogenous waste products.

-

Signaling: Dicarboxylic acids are increasingly recognized for their roles in cellular signaling. This compound could potentially act as a signaling molecule, although no specific receptors or pathways have been identified.

-

Structural Component: While less likely, it could be a component of more complex macromolecules, although there is currently no evidence to support this.

Hypothesized Metabolic Pathways

In the absence of direct experimental evidence, we propose the following putative metabolic pathways for the biosynthesis and degradation of this compound. These pathways are based on known enzymatic reactions involved in the metabolism of similar molecules like other pentose sugars and dicarboxylic acids.

Proposed Biosynthesis Pathway

The biosynthesis of this compound could potentially originate from pentose sugars such as D-ribose or D-arabinose, which are common intermediates in the pentose phosphate pathway.

Caption: Proposed biosynthesis of this compound from D-Ribose.

Proposed Degradation Pathway

The degradation of this compound would likely involve oxidation and decarboxylation reactions, ultimately feeding into central metabolic pathways such as the citric acid cycle.

Caption: Proposed degradation pathway of this compound.

Quantitative Data (Illustrative)

As no quantitative data for the biological roles of this compound are currently available, the following table is provided as an illustrative example of the types of data that would be valuable to researchers.

| Parameter | Hypothetical Value | Putative Significance |

| Cellular Concentration | ||

| - Cytosol | 5-10 µM | Suggests a role in cytoplasmic metabolic pathways. |

| - Mitochondria | 1-2 µM | May indicate involvement in mitochondrial energy metabolism. |

| Enzyme Kinetics (Illustrative) | ||

| - Putative Ribonate Hydroxylase (Km) | 50 µM | Affinity of the biosynthetic enzyme for its substrate. |

| - Putative Trihydroxypentanedioate Dehydrogenase (Vmax) | 10 nmol/min/mg protein | Rate of the initial catabolic step. |

| Urinary Excretion | ||

| - Healthy Individuals | < 1 µ g/day | Establishes a baseline for normal physiological levels. |

| - In response to xenobiotic challenge | 5-10 µ g/day | Could indicate a role in detoxification pathways. |

Experimental Protocols (Illustrative)

The following are generalized protocols that could be adapted for the study of this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the detection and quantification of this compound in biological samples.

Caption: A generalized workflow for the quantification of this compound.

Methodology:

-

Sample Preparation: Biological samples (e.g., urine, plasma, cell lysates) are collected. Proteins are precipitated using a solvent like acetonitrile. The supernatant is then subjected to solid-phase extraction (SPE) using an appropriate sorbent to enrich for polar metabolites.

-

Derivatization (Optional): To enhance volatility and ionization efficiency for mass spectrometry, the extracted sample may be derivatized.

-

LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Chromatographic separation is achieved on a suitable column (e.g., a C18 or HILIC column). The mass spectrometer is operated in a selected reaction monitoring (SRM) mode for specific and sensitive detection.

-

Quantification: A standard curve is generated using known concentrations of pure this compound to allow for accurate quantification in the biological samples.

Enzyme Assay for a Putative Dehydrogenase

This protocol describes a general method to assay the activity of a putative dehydrogenase involved in the catabolism of this compound.

Caption: A general workflow for a dehydrogenase enzyme assay.

Methodology:

-

Enzyme Source: A crude cell or tissue extract, or a purified recombinant enzyme, is used as the source of the putative dehydrogenase.

-

Reaction Mixture: A reaction buffer is prepared containing an appropriate pH, the substrate (this compound), and the cofactor (NAD⁺ or NADP⁺).

-

Assay: The reaction is initiated by adding the enzyme source to the reaction mixture. The conversion of NAD⁺ to NADH (or NADP⁺ to NADPH) is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Activity Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, and the specific activity of the enzyme is determined relative to the protein concentration.

Conclusion and Future Directions

This compound remains a molecule of largely unknown biological significance. The information presented in this guide, particularly the proposed metabolic pathways, is speculative and intended to stimulate further research. Elucidating the precise roles of this compound will require a multi-faceted approach, including:

-

Metabolomic Profiling: Targeted and untargeted metabolomics studies to identify and quantify this compound in various biological systems under different physiological and pathological conditions.

-

Enzyme Discovery and Characterization: Identification and biochemical characterization of the enzymes responsible for its biosynthesis and degradation.

-

Genetic Studies: Investigation of genetic disorders that may lead to the accumulation or deficiency of this molecule to understand its physiological importance.

-

Functional Assays: Development of cellular and in vivo models to probe the biological activities of this compound and its potential role in signaling and disease.

The exploration of this and other understudied metabolites holds the potential to uncover novel biochemical pathways and may lead to the identification of new therapeutic targets and diagnostic biomarkers.

References

A Technical Guide to the Historical Context of the Discovery of Tartaric Acid (2,3-dihydroxybutanedioic acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical milestones that led to the discovery and understanding of tartaric acid. The journey of this seemingly simple organic acid is deeply intertwined with the development of fundamental concepts in stereochemistry, a field of critical importance in modern drug development and materials science. This document outlines the key discoveries, presents available quantitative data from the era, provides reconstructed experimental protocols, and visualizes the progression of scientific thought that unlocked the secrets of molecular chirality.

Early Observations and Scheele's Isolation (1769)

The story of tartaric acid begins not in a laboratory, but in the annals of winemaking. For centuries, a crystalline substance known as "tartar" was observed as a deposit in fermenting grape juice.[1] This crude form, potassium bitartrate, was a familiar byproduct of viticulture. However, the true chemical nature of the acidic component of tartar remained unknown until the work of the Swedish chemist Carl Wilhelm Scheele in 1769.

Reconstructed Experimental Protocol: Isolation of Tartaric Acid

The following is a reconstruction of the likely experimental protocol used by Carl Wilhelm Scheele, based on historical accounts and common 18th-century chemical practices. It is important to note that precise measurements from Scheele's original work are not available, so this protocol is based on the chemical principles he employed.

Objective: To isolate tartaric acid from crude tartar (potassium bitartrate).

Materials:

-

Crude tartar (argol or lees from wine fermentation)

-

Chalk (calcium carbonate, CaCO₃)

-

Sulphuric acid (H₂SO₄)

-

Water

-

Heating apparatus (e.g., a furnace or sand bath)

-

Filtering apparatus (e.g., linen or paper filters)

-

Reaction vessels (e.g., glass or ceramic pots)

Procedure:

-

Preparation of the Tartar Solution: A quantity of crude tartar was boiled in water to create a saturated solution.

-

Precipitation of Calcium Tartrate: To the boiling tartar solution, powdered chalk was added incrementally. This would have caused a vigorous effervescence due to the release of carbon dioxide as the calcium carbonate reacted with the acidic tartar. The addition of chalk was likely continued until the effervescence ceased, indicating that all the tartaric acid had been precipitated as the less soluble calcium tartrate.

-

Reaction Principle: 2 KHC₄H₄O₆(aq) + CaCO₃(s) → CaC₄H₄O₆(s) + K₂CO₃(aq) + H₂O(l) + CO₂(g)

-

-

Isolation of Calcium Tartrate: The hot mixture was then filtered to separate the solid calcium tartrate from the soluble potassium carbonate and other impurities. The collected solid was likely washed with water to remove any remaining soluble substances.

-

Liberation of Tartaric Acid: The purified calcium tartrate was then treated with a stoichiometric amount of sulphuric acid. This reaction would precipitate the highly insoluble calcium sulphate (gypsum), leaving the tartaric acid in solution.

-

Reaction Principle: CaC₄H₄O₆(s) + H₂SO₄(aq) → H₂(C₄H₄O₆)(aq) + CaSO₄(s)

-

-

Final Isolation and Crystallization: The mixture was filtered again to remove the solid calcium sulphate. The resulting clear solution of tartaric acid was then concentrated by heating to evaporate the water. Upon cooling, crystalline tartaric acid would precipitate from the solution.

The Dawn of Stereochemistry: Biot's Discovery of Optical Activity (1832)

For over six decades after its isolation, tartaric acid was studied as a typical organic acid. However, in 1832, the French physicist Jean-Baptiste Biot made a groundbreaking observation that would forever change the understanding of molecular structure. Biot, a pioneer in the study of polarized light, discovered that a solution of tartaric acid derived from natural sources had the ability to rotate the plane of polarized light.[4][5] This phenomenon, which he termed "optical activity," was a property not observed in all substances.[6]

Biot's experiments revealed that the tartaric acid from wine tartar was dextrorotatory, meaning it rotated the plane of polarized light to the right (clockwise).[4] He also investigated another form of tartaric acid, known as "racemic acid" (from the Latin racemus for a bunch of grapes), which was found to be optically inactive.[4] The relationship between these two forms of tartaric acid remained a mystery for some time.

Reconstructed Experimental Protocol: Measurement of Optical Activity

The following is a generalized reconstruction of the experimental protocol that Jean-Baptiste Biot would have used with his polarimeter in the 1830s.

Objective: To measure the optical rotation of a tartaric acid solution.

Apparatus:

-

A polarimeter of the era, likely consisting of:

-

A light source (e.g., a sodium lamp or sunlight directed by a heliostat).

-

A polarizing element (e.g., a Nicol prism or a pile of glass plates).

-

A sample tube of a known length.

-

An analyzing element (a second Nicol prism) that could be rotated.

-

A graduated scale to measure the angle of rotation.

-

Procedure:

-

Preparation of the Tartaric Acid Solution: A known concentration of dextrorotatory tartaric acid (isolated from tartar) was dissolved in water.

-

Zeroing the Polarimeter: With the sample tube filled only with the solvent (water), the analyzing prism was rotated until maximum extinction of the light was observed. This position was marked as the zero point on the graduated scale.

-

Measurement of Optical Rotation: The sample tube was then filled with the tartaric acid solution. The light passing through the solution would cause the plane of polarization to rotate.

-

Analysis: The analyzing prism was then rotated to find the new position of maximum light extinction. The angle of this rotation from the zero point was measured on the graduated scale. This angle represented the optical rotation of the solution.

-

Data Recording: The direction of rotation (clockwise for dextrorotatory), the angle of rotation, the concentration of the solution, and the length of the sample tube would have been recorded.

Pasteur's Seminal Resolution of Enantiomers (1848)

The enigma of the optically active tartaric acid and the inactive racemic acid was finally solved in 1848 by the brilliant young French chemist and microbiologist, Louis Pasteur.[1][7] His meticulous experiments laid the very foundation of stereochemistry.

Pasteur was studying the crystalline forms of the salts of tartaric acid and racemic acid. He made the remarkable observation that when a solution of sodium ammonium tartrate made from racemic acid was allowed to crystallize below 28°C, two distinct types of crystals were formed.[8] These two crystal forms were mirror images of each other, a property known as hemihedrism.

With the aid of a microscope and a pair of tweezers, Pasteur painstakingly separated the two types of crystals into two piles.[9] He then dissolved each pile of crystals in water and measured their optical activity using a polarimeter. To his astonishment, he found that a solution of one type of crystal was dextrorotatory, identical to the naturally occurring tartaric acid. A solution of the other type of crystal was levorotatory, rotating the plane of polarized light to the left by an equal magnitude.[9] A mixture of equal amounts of the two solutions was optically inactive, just like the original racemic acid.

Pasteur correctly deduced that the optical activity was a property of the molecules themselves and that racemic acid was a mixture of two types of molecules that were mirror images of each other. This was the first demonstration of enantiomers and the first resolution of a racemic mixture.

Reconstructed Experimental Protocol: Resolution of Sodium Ammonium Tartrate

The following is a reconstruction of Louis Pasteur's famous 1848 experiment.

Objective: To resolve the racemic sodium ammonium tartrate into its dextrorotatory and levorotatory components.

Materials:

-

Racemic acid

-

Sodium hydroxide (NaOH)

-

Ammonium hydroxide (NH₄OH)

-

Water

-

Microscope

-

Tweezers

-

Crystallization dishes

-

Polarimeter

Procedure:

-

Preparation of Racemic Sodium Ammonium Tartrate: Racemic acid was neutralized with a mixture of sodium hydroxide and ammonium hydroxide to form a solution of sodium ammonium tartrate.

-

Crystallization: The solution was allowed to evaporate slowly at a temperature below 28°C. This temperature is crucial, as above this temperature, the racemic salt crystallizes as a single form.

-

Manual Separation of Crystals: The resulting crystals were examined under a microscope. Two distinct forms of hemihedral crystals, which were mirror images of each other, were observed. Using a pair of tweezers, these two types of crystals were carefully separated into two separate groups.

-

Preparation of Solutions: Each group of crystals was dissolved in water to create two separate solutions.

-

Polarimetry: The optical activity of each solution was measured using a polarimeter.

-

One solution was found to be dextrorotatory.

-

The other solution was found to be levorotatory, with the magnitude of rotation being equal to the dextrorotatory solution.

-

-

Recombination: When equal volumes of the two solutions were mixed, the resulting solution was optically inactive.

Quantitative Data

While precise quantitative data from the 18th and 19th centuries is scarce, the following table summarizes the known physical properties of the different forms of tartaric acid, which were established during and after this foundational period.

| Property | L-(+)-Tartaric Acid | D-(-)-Tartaric Acid | Racemic Tartaric Acid | meso-Tartaric Acid |

| Melting Point (°C) | ~170 | ~170 | ~206 | ~140-145 |

| Optical Activity | Dextrorotatory (+) | Levorotatory (-) | Inactive | Inactive |

| Specific Rotation ([α]D) | +12° (in water) | -12° (in water) | 0° | 0° |

Note: The specific rotation values are modern accepted values for comparison. The exact values measured by Biot with his equipment may have differed slightly.

Visualization of the Discovery Pathway

The following diagram, generated using the DOT language, illustrates the logical flow and timeline of the key discoveries in the history of tartaric acid.

References

- 1. acshist.scs.illinois.edu [acshist.scs.illinois.edu]

- 2. Jean-Baptiste Biot - Académie des sciences [academie-sciences.fr]

- 3. The discovery of biological enantioselectivity: Louis Pasteur and the fermentation of tartaric acid, 1857--a review and analysis 150 yr later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]

- 5. You've Got to Hand It to Tartaric Acid - ChemistryViews [chemistryviews.org]

- 6. Louis Pasteur : de la physico-chimie à la biologie [comptes-rendus.academie-sciences.fr]

- 7. crystal.flack.ch [crystal.flack.ch]

- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 9. researchgate.net [researchgate.net]

A Deep Dive into the Stereoisomers of 2,3,4-trihydroxypentanedioic Acid: A Guide for Researchers

For scientists and professionals in drug development, a profound understanding of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a therapeutic agent into an inert or even toxic substance. This guide provides an in-depth technical exploration of the chirality and stereoisomerism of 2,3,4-trihydroxypentanedioic acid, a molecule with structural similarities to the well-studied tartaric acid.

Introduction to the Chirality of this compound

This compound, also known as trihydroxyglutaric acid, is a dicarboxylic acid that contains three chiral centers at carbons 2, 3, and 4. The presence of multiple stereocenters gives rise to a number of stereoisomers, the properties of which can vary significantly. Understanding the relationships between these isomers—enantiomers, diastereomers, and meso compounds—is crucial for their synthesis, separation, and application in various scientific fields.

The theoretical maximum number of stereoisomers for a molecule with 'n' chiral centers is 2n. For this compound, with its three chiral centers, this would suggest 23 = 8 possible stereoisomers. However, the symmetry of the molecule can reduce the actual number of unique isomers.

Stereoisomers of this compound

The stereoisomers of this compound can be systematically represented using Fischer projections. From these projections, we can assign the absolute configuration (R/S) to each chiral center and identify the relationships between the different isomers.

Fischer Projections and R/S Configuration

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R (rectus) or S (sinister) configuration to each stereocenter. The substituents on each chiral carbon are ranked by atomic number, and the molecule is oriented so that the lowest priority group is pointing away from the viewer.

The eight possible stereoisomers based on the configuration at C2, C3, and C4 are:

| Isomer | C2 Configuration | C3 Configuration | C4 Configuration |

| 1 | R | R | R |

| 2 | S | S | S |

| 3 | R | R | S |

| 4 | S | S | R |

| 5 | R | S | R |

| 6 | S | R | S |

| 7 | R | S | S |

| 8 | S | R | R |

Enantiomeric Pairs and Meso Compounds

Upon closer examination of the Fischer projections, we can identify pairs of non-superimposable mirror images, which are enantiomers. We can also identify meso compounds, which are achiral despite having chiral centers due to an internal plane of symmetry.

-

(2R,3R,4R)- and (2S,3S,4S)-2,3,4-trihydroxypentanedioic acid are an enantiomeric pair.

-

(2R,3R,4S)- and (2S,3S,4R)-2,3,4-trihydroxypentanedioic acid are another enantiomeric pair.

-

(2R,3S,4R)-2,3,4-trihydroxypentanedioic acid is a meso compound. It has a plane of symmetry, and its mirror image is superimposable on itself.

-

(2S,3R,4S)-2,3,4-trihydroxypentanedioic acid is also a meso compound and is identical to the (2R,3S,4R) isomer.

-

(2R,3S,4S)- and (2S,3R,4R)-2,3,4-trihydroxypentanedioic acid are a third enantiomeric pair.

Therefore, there are a total of four unique stereoisomers: two pairs of enantiomers and two meso compounds that are identical. This is analogous to the stereoisomerism of tartaric acid, which has two chiral centers and exists as a pair of enantiomers and a meso form.[1][2]

The logical relationship between the possible configurations and the resulting isomer types can be visualized as follows:

Experimental Determination of Chirality

The chirality of the stereoisomers of this compound can be determined experimentally using several techniques.

Polarimetry

Polarimetry is a key technique used to measure the optical activity of a chiral compound.[3] A substance that can rotate the plane of polarized light is considered optically active.[3]

-

Dextrorotatory (+): Rotates the plane of polarized light to the right (clockwise).

-

Levorotatory (-): Rotates the plane of polarized light to the left (counter-clockwise).

Enantiomers will rotate the plane of polarized light by an equal magnitude but in opposite directions.[4] Meso compounds are optically inactive due to their internal plane of symmetry, as are racemic mixtures (equal amounts of two enantiomers).[3]

Experimental Protocol for Polarimetry:

-

Sample Preparation: A solution of the purified stereoisomer of known concentration (c, in g/mL) is prepared in a suitable achiral solvent.

-

Instrumentation: A polarimeter is used for the measurement. The instrument consists of a light source (typically a sodium D-line), a polarizer, a sample tube of a specific path length (l, in dm), an analyzer, and a detector.

-

Measurement:

-

The sample tube is filled with the prepared solution.

-

Plane-polarized light is passed through the sample.

-

The analyzer is rotated until the maximum amount of light passes through to the detector.

-

The angle of rotation (α) is measured.

-

-

Calculation of Specific Rotation ([α]): The specific rotation is a standardized measure of optical activity and is calculated using the formula:

[α] = α / (l * c)

The specific rotation is a characteristic physical property of a chiral molecule under specific conditions of temperature and wavelength.

The workflow for determining optical activity can be visualized as follows:

X-ray Crystallography

For crystalline solids, X-ray crystallography can provide the absolute configuration of a chiral molecule. This technique determines the three-dimensional arrangement of atoms in a crystal lattice, allowing for the unambiguous assignment of R and S configurations.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals of the purified stereoisomer are grown. This is often the most challenging step.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to produce a final, detailed molecular structure.

-

Determination of Absolute Configuration: By analyzing the anomalous dispersion of the X-rays, the absolute configuration of the molecule can be determined.

Summary of Stereoisomers and Their Properties

| Isomer Name | Configuration | Relationship | Expected Optical Activity |

| Isomer A | (2R,3R,4R) | Enantiomer of B | Dextrorotatory (+) |

| Isomer B | (2S,3S,4S) | Enantiomer of A | Levorotatory (-) |

| Isomer C | (2R,3R,4S) | Enantiomer of D | Expected to be non-zero |

| Isomer D | (2S,3S,4R) | Enantiomer of C | Equal and opposite to C |

| Isomer E | (2R,3S,4R) | Meso | Optically Inactive |

| Isomer F | (2S,3R,4S) | Meso (identical to E) | Optically Inactive |

| Isomer G | (2R,3S,4S) | Enantiomer of H | Expected to be non-zero |

| Isomer H | (2S,3R,4R) | Enantiomer of G | Equal and opposite to G |

Conclusion

The stereochemistry of this compound is a rich and complex topic that serves as an excellent case study for the principles of chirality. While structurally more complex than tartaric acid, the same fundamental concepts of enantiomers, diastereomers, and meso compounds apply. For researchers in drug development and other scientific disciplines, a thorough understanding of these principles is essential for the rational design, synthesis, and application of chiral molecules. The experimental protocols outlined in this guide provide a framework for the empirical determination of the stereochemical properties of these and other chiral compounds.

References

An In-depth Technical Guide to the Solubility of 2,3,4-Trihydroxypentanedioic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,4-trihydroxypentanedioic acid, a polyhydroxy dicarboxylic acid. A notable challenge in the current body of scientific literature is the limited availability of specific quantitative solubility data for this compound in a wide range of organic solvents. This guide addresses this gap by presenting established experimental protocols for determining solubility, offering a framework for researchers to generate their own data, and discussing the theoretical principles governing the solubility of such molecules.

Introduction to this compound

This compound, also known by its synonyms pentaric acid, ribaric acid, and arabinaric acid, is a C5 dicarboxylic acid with three hydroxyl groups. Its highly polar nature, stemming from the presence of multiple hydroxyl and carboxylic acid functionalities, dictates its solubility behavior. These groups can act as both hydrogen bond donors and acceptors, suggesting a strong affinity for polar solvents. In the context of drug development, understanding the solubility of this and similar compounds is crucial for formulation, purification, and various analytical procedures.

Theoretical Solubility Profile

The fundamental principle of "like dissolves like" provides a qualitative prediction of the solubility of this compound.[1] Due to its high polarity and capacity for hydrogen bonding, it is expected to be more soluble in polar solvents, particularly those that are protic (containing -OH or -NH groups), and less soluble in non-polar solvents. The solubility is also influenced by factors such as temperature and the crystalline structure of the solid.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly accessible literature. The following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Ethanol | Polar Protic | Gravimetric | ||||

| Methanol | Polar Protic | Gravimetric | ||||

| Isopropanol | Polar Protic | Gravimetric | ||||

| Acetone | Polar Aprotic | Gravimetric | ||||

| Ethyl Acetate | Polar Aprotic | Gravimetric | ||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Gravimetric | ||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Gravimetric | ||||

| Tetrahydrofuran (THF) | Polar Aprotic | Gravimetric | ||||

| Acetonitrile | Polar Aprotic | Gravimetric | ||||

| Dichloromethane | Non-polar | Gravimetric | ||||

| Toluene | Non-polar | Gravimetric | ||||

| Hexane | Non-polar | Gravimetric |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in organic solvents. This method is widely applicable for determining the solubility of a solid in a liquid.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials or test tubes with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Oven

4.2. Procedure

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed glass vial.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient time to ensure equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the vials are left undisturbed at the constant temperature to allow the undissolved solid to settle.

-

Sample Withdrawal: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe fitted with a filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: A known mass of the clear supernatant is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the acid).

-

Calculation: The mass of the remaining solid solute is determined. The solubility is then calculated, typically in grams of solute per 100 mL of solvent or as a mole fraction.

4.3. Data Correlation The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat equation or the van't Hoff equation, to describe the temperature dependence of solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic assessment of the solubility of a compound like this compound.

Caption: Logical workflow for the experimental determination and analysis of solubility.

Conclusion

While there is a current lack of extensive published quantitative solubility data for this compound in organic solvents, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to systematically determine this crucial physicochemical property. The provided workflow and data table template are intended to support the generation of high-quality, comparable solubility data, which is essential for advancing research and development in pharmaceuticals and other chemical sciences.

References

Thermal Decomposition of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

Introduction

2,3,4-Trihydroxypentanedioic acid, also known as pentaric acid, is a polyhydroxy dicarboxylic acid with the chemical formula C₅H₈O₇.[1][2][3][4] Its structure, rich in hydroxyl and carboxyl functional groups, suggests a complex thermal decomposition profile involving dehydration, decarboxylation, and fragmentation reactions. Understanding the thermal stability and decomposition pathways of this compound is crucial for its potential applications in drug development, polymer chemistry, and as a precursor for fine chemicals. This technical guide provides a comprehensive overview of the predicted thermal decomposition behavior of this compound, detailed experimental protocols for its analysis, and postulated decomposition pathways.

Predicted Thermal Decomposition Profile

The thermal decomposition of polyhydroxy carboxylic acids typically occurs in multiple stages. By analogy with compounds like tartaric acid and gallic acid, the decomposition of this compound is expected to proceed as follows:

-

Initial Dehydration: The presence of multiple hydroxyl groups suggests that the initial decomposition step upon heating will be the loss of water molecules. This is an endothermic process that would be observed in thermogravimetric analysis (TGA) as an initial mass loss and in differential scanning calorimetry (DSC) as an endothermic peak.[5]

-

Decarboxylation: Following dehydration, the molecule is expected to undergo decarboxylation, releasing carbon dioxide. This is a common decomposition pathway for carboxylic acids.[6] The loss of one or both carboxyl groups will lead to a significant mass loss in the TGA curve.

-

Fragmentation of the Carbon Skeleton: At higher temperatures, the remaining carbon skeleton is likely to fragment into smaller volatile organic compounds. The specific products will depend on the preceding dehydration and decarboxylation steps.

-

Char Formation: A final stage at very high temperatures may involve the formation of a stable carbonaceous residue.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from the thermal analysis of this compound, based on typical values for similar organic acids. These values should be experimentally verified.

| Thermal Event | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Enthalpy Change (ΔH) | Analytical Technique |

| Dehydration | 100 - 180 | 10 - 20 | Endothermic | TGA, DSC |

| Decarboxylation | 180 - 250 | 40 - 50 | Exothermic/Endothermic | TGA, DSC |

| Fragmentation | > 250 | 20 - 30 | Exothermic | TGA, DSC |

| Final Residue | > 500 | ~10 | - | TGA |